molecular formula C25H30N4O3 B10996237 N-(1-benzylpiperidin-4-yl)-2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetamide

N-(1-benzylpiperidin-4-yl)-2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetamide

Cat. No.: B10996237
M. Wt: 434.5 g/mol
InChI Key: UJEFBOAZDKUKRL-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetamide is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound suggests potential biological activity, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the coupling with the imidazolidinone moiety. Common reagents used in these reactions include benzyl chloride, piperidine, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity. Safety protocols and environmental considerations would also play a crucial role in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The benzyl and piperidine groups can be substituted with other functional groups to create a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: Its potential biological activity makes it a candidate for studying receptor interactions and cellular pathways.

    Medicine: The compound may serve as a lead compound in drug discovery, particularly for targeting neurological disorders or other diseases.

    Industry: It can be used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and imidazolidinone-based molecules. Examples include:

  • N-(1-benzylpiperidin-4-yl)-2-(2,5-dioxoimidazolidin-4-yl)acetamide
  • N-(1-benzylpiperidin-4-yl)-2-(2,5-dioxo-1-phenylethyl)acetamide

Uniqueness

What sets N-(1-benzylpiperidin-4-yl)-2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetamide apart is its unique combination of functional groups, which may confer distinct biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C25H30N4O3

Molecular Weight

434.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C25H30N4O3/c30-23(26-21-12-14-28(15-13-21)18-20-9-5-2-6-10-20)17-22-24(31)29(25(32)27-22)16-11-19-7-3-1-4-8-19/h1-10,21-22H,11-18H2,(H,26,30)(H,27,32)

InChI Key

UJEFBOAZDKUKRL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CC2C(=O)N(C(=O)N2)CCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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